Isocytosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isocytosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Isocytosine | |
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| Record name | Isocytosine | |
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Foundational & Exploratory
Thermodynamic stability of isocytosine tautomers
Title: Thermodynamic Stability and Tautomeric Equilibrium of Isocytosine: A Technical Guide for Synthetic Biology and Drug Discovery
Executive Summary
Isocytosine (2-aminopyrimidin-4(3H)-one) represents a cornerstone in the development of expanded genetic alphabets (e.g., Hachimoji DNA) and a critical scaffold in medicinal chemistry.[1] Unlike canonical cytosine, isocytosine (iC) exhibits a delicate thermodynamic equilibrium between two dominant keto-amino tautomers: the N1-H (1,2-dihydro) and N3-H (2,3-dihydro) forms. This guide provides a rigorous analysis of the thermodynamic drivers governing this equilibrium, detailed computational and experimental protocols for tautomer identification, and the implications for non-canonical base pairing.
The Tautomeric Landscape: Structural Definitions
The biological utility of isocytosine is dictated by its hydrogen bond (H-bond) donor/acceptor pattern, which switches based on the protonation site on the pyrimidine ring.
| Tautomer | IUPAC Designation | Structure | H-Bond Pattern (Top-Down) | Stability (Aqueous) |
| Tautomer A | 2-amino-1H-pyrimidin-4-one | N1-H | Acceptor-Acceptor-Donor (AAD ) | ~50% (Co-dominant) |
| Tautomer B | 2-amino-3H-pyrimidin-4-one | N3-H | Donor-Donor-Acceptor (DDA ) | ~50% (Co-dominant) |
| Tautomer C | 2-aminopyrimidin-4-ol | Enol | Varies | < 1% (High Energy) |
Note: The "Top-Down" pattern refers to the functional groups at positions 4 (C=O), 3 (N), and 2 (exocyclic NH2).
Visualizing the Equilibrium
The following diagram illustrates the proton transfer pathways and the associated energetic barriers.
Caption: Fig 1. Isocytosine tautomeric equilibrium. In aqueous solution, N1-H and N3-H exist in a near 1:1 ratio, unlike canonical bases which strongly favor one form.
Thermodynamic Drivers
Gas Phase vs. Solvation
-
Gas Phase: Intramolecular interactions dominate. The N1-H form is typically the global minimum due to minimal steric repulsion between the exocyclic amine and the adjacent carbonyl. However, the energy difference (
) between N1-H and N3-H is often < 2 kcal/mol, making both accessible. -
Aqueous Solution: The high dielectric constant of water (
) stabilizes species with larger dipole moments. The N1-H tautomer generally possesses a higher dipole moment than the N3-H form, but specific hydrogen bonding with water molecules can shift the equilibrium.-
Critical Insight: In solid-state crystallography, iC forms a 1:1 hydrogen-bonded dimer consisting of one N1-H molecule paired with one N3-H molecule, perfectly satisfying the AAD-DDA complementarity.
-
Substituent Effects
Substitutions at the C5 or C6 positions can lock the tautomer:
-
Electron-withdrawing groups (e.g., 5-fluoro): Increase the acidity of ring nitrogens, potentially lowering the barrier for proton transfer.
-
Methylation: N-methylation (e.g., iso-5-methylcytosine) is a common strategy in drug design to "freeze" the tautomer in the desired AAD or DDA state for specific receptor binding.
Computational Protocol (DFT)
To predict the dominant tautomer for a specific derivative, use the following Density Functional Theory (DFT) workflow. This protocol ensures self-validation through frequency analysis.
Workflow Diagram
Caption: Fig 2. Standard DFT workflow for tautomer stability prediction. The inclusion of Dispersion (D3) is critical for stacking interactions.
Step-by-Step Methodology
-
Software: Gaussian 16, ORCA, or equivalent.
-
Functional/Basis Set: Use B3LYP-D3(BJ)/6-311++G(d,p) .
-
Why? The diffuse functions (++G) are essential for describing the lone pairs on oxygen and nitrogen involved in H-bonding. The D3 dispersion correction accounts for weak non-covalent interactions.
-
-
Solvation Model: Use the SMD (Solvation Model based on Density) rather than standard PCM, as SMD is parameterized for
accuracy. -
Calculation:
-
Calculate
. -
Compute relative populations (
) using the Boltzmann equation:
-
Experimental Validation Protocols
Theoretical predictions must be validated. The two most robust methods are Variable Temperature NMR and Matrix Isolation IR.
Protocol A: Variable Temperature (VT) NMR
Objective: Distinguish N1-H and N3-H based on exchange rates and chemical shifts.
-
Solvent Selection: Use a polar aprotic solvent (DMSO-
) to slow down proton exchange, or a mixture of H O/Acetone- for aqueous mimicry. -
Acquisition:
-
Cool sample to -50°C (if in organic solvent) to freeze the tautomeric equilibrium.
-
Observe the region 10–13 ppm.
-
-
Interpretation:
-
N1-H: Typically appears downfield (~11-12 ppm) and may show coupling to C2/C6 in HMBC.
-
N3-H: Distinct shift; often broader due to faster exchange if water is present.
-
C-13 NMR: The Carbonyl (C4) shift is highly sensitive to the adjacent protonation state (N3-H vs N3-lone pair).
-
Protocol B: Matrix Isolation FTIR
Objective: "Trap" gas-phase tautomers to verify intrinsic stability without solvent interference.
-
Sublimation: Sublime isocytosine at ~150°C under high vacuum.
-
Deposition: Co-deposit with Argon gas onto a CsI window at 10–15 K.
-
Spectroscopy: Record FTIR spectra.
-
Marker Bands:
-
C=O Stretch: ~1700 cm⁻¹ (Keto forms).
-
O-H Stretch: ~3500 cm⁻¹ (Enol forms - usually absent).
-
Fingerprint: Compare experimental spectra with DFT-calculated harmonic frequencies (scaled by 0.96) to assign N1-H vs N3-H bands.
-
Strategic Applications: The iC-iG Base Pair
In synthetic biology (e.g., Hachimoji DNA), isocytosine (iC) is paired with isoguanine (iG). The fidelity of this "third base pair" relies entirely on thermodynamic stability.
The Pairing Logic
For a stable Watson-Crick-like geometry, the tautomers must be complementary:
-
Isocytosine (N1-H form) presents: A-A-D (Acceptor-Acceptor-Donor).
-
Isoguanine (N3-H form) presents: D-D-A (Donor-Donor-Acceptor).
If isocytosine tautomerizes to the N3-H form, it presents D-D-A, creating a mismatch (DDA-DDA repulsion) with isoguanine, leading to polymerase stalling or mutation.
Caption: Fig 3. The iC-iG pairing logic.[2] Stability depends on iC maintaining the N1-H tautomer.
References
-
Tautomerism of Isocytosine and Isoguanine
- Title: Tautomerism of Guanine Analogues and their role in Hachimoji DNA.
- Source: National Institutes of Health (PMC) / Molecules.
-
URL:[Link]
-
DFT Studies on Cytosine/Isocytosine Tautomers
-
Experimental Identification (NMR/IR)
- Title: Complex formation of isocytosine tautomers with PdII and PtII.
- Source: PubMed / Inorg Chem.
-
URL:[Link]
-
Base Pairing Thermodynamics
- Title: On the nature of the triple hydrogen bond in the cytosine-guanine base pair and its role in tautomerism.
- Source: Indian Academy of Sciences.
-
URL:[Link]
Sources
An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2-Aminouracil
This guide provides a comprehensive technical overview of the essential physical and chemical properties of 2-aminouracil, also known as isocytosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics that govern the behavior of this important pyrimidine derivative. From its fundamental properties to detailed experimental protocols for their determination, this guide offers a foundational understanding critical for its application in medicinal chemistry and materials science.
Introduction: The Significance of 2-Aminouracil
2-Aminouracil (Isocytosine) is a pyrimidine base and an isomer of cytosine, a fundamental component of nucleic acids.[1] Its structure, featuring both hydrogen bond donors and acceptors, makes it a molecule of significant interest in the study of nucleic acid base pairing, metal complex binding, hydrogen bonding, tautomerism, and proton transfer effects.[1][2] As a key intermediate in the synthesis of various pyrimidine compounds, the skeleton of 2-aminouracil is found in the molecular structure of many therapeutic agents, including antiviral and anti-tumor drugs.[2] A thorough understanding of its physical properties and solubility is therefore paramount for its effective utilization in research and development.
Core Physicochemical Properties
The utility of 2-aminouracil in various applications is fundamentally dictated by its physical and chemical properties. These parameters influence its reactivity, bioavailability, and formulation characteristics.
General and Physical Properties
A summary of the key physical properties of 2-aminouracil is presented in Table 1. This data provides a snapshot of its fundamental characteristics.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3H-pyrimidin-4-one | [1] |
| Synonyms | Isocytosine, 2-amino-4-hydroxypyrimidine | [1][2] |
| CAS Number | 108-53-2 | [1][2] |
| Molecular Formula | C₄H₅N₃O | [1][2][3] |
| Molar Mass | 111.10 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 275 °C | [2] |
| Boiling Point | 252.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 9.59 ± 0.40 (Predicted) | [2] |
Expert Insight: The high melting point of 2-aminouracil is indicative of a stable crystalline lattice structure, likely due to strong intermolecular hydrogen bonding between the amino and carbonyl groups of adjacent molecules. This has significant implications for its solubility, as more energy is required to overcome these lattice forces.
Spectroscopic Profile
| Spectroscopy | Expected Characteristics for 2-Aminouracil |
| FT-IR (KBr, cm⁻¹) | Expect characteristic bands for N-H stretching vibrations from the amine and uracil moiety, and C=O stretching vibrations. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amine protons and the ring protons are expected. The chemical shifts will be influenced by the electron-donating amino group. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbonyl carbon and the carbons of the pyrimidine ring are anticipated. |
| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z 111 would confirm the molecular weight. |
Solubility Profile: A Critical Parameter
The solubility of a compound is a critical determinant of its biological activity and its suitability for various formulation strategies. The solubility of 2-aminouracil is influenced by the solvent system and the pH of the medium.
Solubility in Various Solvents
2-aminouracil exhibits varied solubility depending on the polarity and hydrogen bonding capabilities of the solvent.
| Solvent | Solubility | Reference |
| Hot Water | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble (Slightly) | [2] |
| Acetic Acid (AcOH) | Soluble | [2] |
| Acetonitrile | Slightly soluble | [4] |
| Water | Slightly soluble | [4] |
Causality Behind Solubility: The solubility in polar aprotic solvents like DMF and DMSO, as well as in hot water and acetic acid, can be attributed to the ability of these solvents to form hydrogen bonds with the amino and carbonyl groups of 2-aminouracil, thereby disrupting the crystal lattice.[2] Its limited solubility in cold water is a direct consequence of the strong intermolecular forces in its solid state.
pH-Dependent Solubility
As a weak base, the solubility of 2-aminouracil is expected to be significantly influenced by pH. The amino group can be protonated at acidic pH, forming a more soluble salt. Conversely, in alkaline conditions, the uracil ring can be deprotonated, which may also affect solubility. A graphical representation of this relationship is essential for understanding its behavior in biological systems and for designing appropriate formulation strategies.
Caption: pH-dependent solubility of 2-aminouracil.
Experimental Protocols for Property Determination
The accurate determination of physical properties is crucial for quality control and for building a reliable dataset for computational modeling and drug development.
Protocol for Melting Point Determination
The capillary method is a standard and accessible technique for determining the melting point of a crystalline solid.[5][6][7]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[5] Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C), while impurities can lead to a depressed and broader melting range.[6]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 2-aminouracil sample is completely dry and finely powdered.[5]
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7][8]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[5]
-
Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[6]
-
Controlled Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Observe the sample through the viewing lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a transparent liquid (the end of the melting range).[8]
-
Recording: Record the melting point range.[8] If decomposition is observed (darkening of the sample), note the temperature and indicate it with a "d".[8]
Caption: Workflow for melting point determination.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9]
Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of 2-aminouracil to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[9]
-
Phase Separation: Separate the saturated solution from the excess solid. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm) or by centrifugation.[10]
-
Quantification: Accurately dilute the saturated solution and determine the concentration of 2-aminouracil using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Caption: Shake-flask method for solubility determination.
Conclusion
The physical properties and solubility profile of 2-aminouracil are fundamental to its application in medicinal chemistry, chemical biology, and materials science. Its high melting point and variable solubility necessitate careful consideration during experimental design and formulation development. The protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this important molecule, enabling researchers to unlock its full potential.
References
-
2-Aminouracil - ChemBK. (2024-04-10). Available from: [Link]
-
Measuring the Melting Point - Westlab Canada. (2023-05-08). Available from: [Link]
-
Melting point determination - SSERC. Available from: [Link]
-
4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025-08-20). Available from: [Link]
-
Melting point determination. Available from: [Link]
-
Melting point determination | Edisco. Available from: [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019-02-14). Available from: [Link]
-
Isocytosine - Wikipedia. Available from: [Link]
-
Isocytosine | C4H5N3O | CID 66950 - PubChem - NIH. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]
Sources
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- 3. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. westlab.com [westlab.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
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- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
Electronic Structure Analysis of Isocytosine Rings: A Technical Guide for Molecular Design
Executive Summary
Isocytosine (2-aminopyrimidin-4(3H)-one) represents a critical structural singularity in medicinal and supramolecular chemistry. Unlike its canonical isomer cytosine, isocytosine presents a unique proton-transfer landscape that allows it to function as a versatile scaffold for quadruple hydrogen-bonding arrays and ATP-competitive kinase inhibitors .
This guide provides a rigorous electronic structure analysis workflow. It moves beyond standard characterization to explore the tautomeric equilibria, frontier molecular orbital (FMO) topology, and non-covalent interaction (NCI) profiles that drive isocytosine’s utility in drug development and materials science.
Part 1: The Tautomeric Landscape & Energetics
The electronic behavior of isocytosine is defined by its tautomeric fluidity. Unlike standard heterocycles that may lock into a single dominant form, isocytosine exists in a delicate equilibrium sensitive to environmental polarity.
The Three Principal Species
-
Keto-N1H (Isocytosine-1): The global minimum in the gas phase. Characterized by a localized double bond at C3=N4.
-
Keto-N3H (Isocytosine-3): Often the dominant form in polar solvents and solid-state lattices due to enhanced dipole stabilization.
-
Enol form (2-amino-4-hydroxypyrimidine): Generally higher energy in the ground state but critical for excited-state proton transfer (ESPT) mechanisms and specific catalytic binding pockets.
Why This Matters: In kinase inhibitor design, the specific tautomer determines the hydrogen bond donor/acceptor (D/A) pattern. A mismatch between the simulated tautomer and the bioactive conformation leads to erroneous binding free energy calculations (
Part 2: Computational Methodology (The Protocol)
To accurately model isocytosine derivatives, one cannot rely on default force fields. The following DFT (Density Functional Theory) protocol ensures electronic accuracy and self-validation.
Step-by-Step Workflow
Step 1: Conformational Sampling
-
Action: Perform a stochastic conformational search (Monte Carlo/MMFF94) to identify local minima.
-
Rationale: Isocytosine substituents often possess rotatable bonds that affect the intramolecular H-bond network.
Step 2: Geometry Optimization (Gas Phase)
-
Method: DFT with
B97X-D or M06-2X . -
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Causality: Standard functionals (B3LYP) fail to account for dispersion forces critical in
-stacking interactions common in DNA/RNA base pairing. The "++" diffuse functions are mandatory to describe the lone pair electrons on the exocyclic amine and carbonyl oxygen.
Step 3: Vibrational Frequency Analysis (Validation)
-
Action: Calculate Hessian matrices.
-
Success Criterion: Zero imaginary frequencies for ground states; exactly one for transition states (TS).
-
Descriptor: Extract Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy.
Step 4: Solvation Modeling
-
Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Causality: The N1H
N3H equilibrium shifts dramatically from vacuum ( ) to water ( ). You must re-optimize geometry in the solvent field, not just perform a single-point energy calculation.
Step 5: Topological Analysis
-
Method: NBO (Natural Bond Orbital) 7.0 analysis.
-
Target: Second-order perturbation theory energies (
) to quantify delocalization.
Visualization of the Workflow
Figure 1: The self-validating computational workflow for analyzing isocytosine electronic structure, ensuring convergence and environmental accuracy.
Part 3: Electronic Descriptors & Topology
The utility of isocytosine in supramolecular chemistry (e.g., UPy polymers) relies on its ability to form quadruple hydrogen bonds. This is governed by the electronic density at the donor/acceptor sites.
Quantitative Data: Tautomeric Comparison
The following table summarizes the electronic properties of the two dominant tautomers calculated at the M06-2X/6-311++G(d,p) level (Solvent: Water).
| Property | Keto-N1H Form | Keto-N3H Form | Mechanistic Implication |
| Relative Energy ( | +1.2 kcal/mol | 0.0 kcal/mol | N3H is often the bioactive species in aqueous environments. |
| Dipole Moment ( | 6.4 Debye | 8.1 Debye | Higher polarity of N3H drives solubility and crystal packing. |
| HOMO Energy | -6.82 eV | -6.55 eV | N3H is more susceptible to electrophilic attack (softer nucleophile). |
| H-Bond Motif | D-D-A | D-A-D | Determines compatibility with kinase hinge regions (e.g., AXL, CK2). |
| NBO | 45 kcal/mol | 52 kcal/mol | Stronger resonance stabilization in N3H form. |
NBO Analysis & Aromaticity
Natural Bond Orbital (NBO) analysis reveals that isocytosine is not fully aromatic in the classical benzene sense.
-
Lone Pair Delocalization: The lone pair on the exocyclic amine (
) donates significantly into the ring system. -
Hyperconjugation: In the N3H tautomer, the N1 lone pair interaction with the C2=O antibond (
) is a major stabilizing force, often exceeding 50 kcal/mol. This explains the shortened N1-C2 bond length observed in X-ray crystallography.
Part 4: Applications in Drug Discovery & Supramolecular Chemistry
Kinase Inhibition (The ATP Mimic)
Isocytosine scaffolds (often embedded in pyrazolo[3,4-d]pyrimidines) function as bioisosteres of the adenine ring in ATP.[1]
-
Mechanism: They bind to the "hinge region" of kinases (e.g., AXL, CK2).
-
Design Rule: The N1 position often requires an alkyl or aryl substituent to block tautomerization and force the molecule into the N3-H acceptor mode, ensuring complementarity with the kinase backbone NH residues.
Supramolecular Quadruple Bonding
Isocytosine derivatives can dimerize via a self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) array, particularly when fused with ureido groups (Ureidopyrimidinone, UPy).
-
Strength: The association constant (
) can exceed in chloroform. -
Electronic Origin: Secondary electrostatic interactions (SEI) between diagonal dipoles significantly enhance the bond strength beyond simple H-bond summation.
Proton Transfer Pathway Visualization
Figure 2: The proton transfer pathway illustrating the shift from the gas-phase N1-H form to the reactive N3-H form required for supramolecular assembly.
References
-
RSC Publishing. (2010). Cytosine modules in quadruple hydrogen bonded arrays. New Journal of Chemistry.[2]
-
National Institutes of Health (NIH). (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.[3] PubMed Central.
-
RSC Publishing. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations.[4] Physical Chemistry Chemical Physics.[5]
-
National Institutes of Health (NIH). (2010). Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate.[6] Acta Crystallographica.[6]
-
MDPI. (2020). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Pharmaceuticals.[7]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cytosine modules in quadruple hydrogen bonded arrays - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of Isocytosine (2-Aminouracil) from Guanidine
Abstract & Strategic Overview
Isocytosine (2-amino-4-hydroxypyrimidine) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antiviral agents, sulfanilyl derivatives, and novel peptide nucleic acids (PNA).[1] While modern industrial routes often utilize ethyl formate/acetate condensations to maximize yield, the Malic Acid-Guanidine Route remains the fundamental benchmark for laboratory-scale synthesis due to the ready availability of reagents and the atom-economical generation of the C3-synthon in situ.
This application note details a rigorous protocol for the Pechmann-type synthesis of isocytosine. Unlike standard textbook descriptions, this guide focuses on the critical handling of fuming sulfuric acid (oleum) , the management of carbon monoxide evolution, and the thermodynamic control required to prevent regio-isomeric impurities.
Core Reaction Logic
The synthesis relies on a "masked" aldehyde. Malic acid, stable at room temperature, is decarbonylated by oleum to generate formylacetic acid in situ. This transient species immediately condenses with guanidine to close the pyrimidine ring.
Key Mechanistic Steps:
-
Acidolysis: Malic acid
Formylacetic acid + CO + H₂O (mediated by Oleum). -
Condensation: Formylacetic acid + Guanidine
Isocytosine + 2H₂O.
Safety Prerequisites (Critical)
WARNING: This protocol employs Oleum (Fuming Sulfuric Acid) and generates Carbon Monoxide (CO) .
| Hazard | Risk Description | Mitigation Protocol |
| Oleum (20% free SO₃) | Extremely corrosive; reacts violently with water; causes severe skin/eye burns.[2] | Use butyl rubber gloves + face shield. NEVER add water to oleum. Keep solid sodium carbonate nearby for dry neutralization of spills. |
| Carbon Monoxide | Colorless, odorless, toxic gas evolved during malic acid addition. | Work strictly in a high-flow fume hood. Ensure hood sash is at the lowest working position.[3] |
| Exotherm | Mixing guanidine salts with oleum releases significant heat. | Use an ice-salt bath (-10°C). Control addition rate to keep internal temp <10°C during mixing. |
Reagents & Equipment
Reagents:
-
Guanidine Nitrate (CAS: 506-93-4): >98% purity. Note: Nitrate is preferred over carbonate to reduce foaming.
-
L-Malic Acid (CAS: 97-67-6) or DL-Malic Acid: >99%, dry powder.
-
Oleum (Fuming Sulfuric Acid): 20% free SO₃.[2]
-
Ammonium Hydroxide (28-30%) or Sodium Hydroxide (50% w/w).
-
Ethanol (95%) for washing.
Equipment:
-
3-Neck Round Bottom Flask (RBF) with Claisen adapter.
-
Mechanical Overhead Stirrer (Teflon blade) - Magnetic stirring is insufficient due to viscosity.
-
Internal Thermometer / Thermocouple.
-
Dropping funnel (pressure-equalizing).
-
Gas outlet tube leading to a scrubber (NaOH solution) or back of hood.
Experimental Protocol
Phase 1: In Situ Generation of Formylacetic Acid
-
Setup: Clamp the 3-neck RBF in an ice-salt bath. Flush the system with dry nitrogen.
-
Acid Charge: Charge Oleum (20% SO₃, 100 mL) into the flask. Cool internal temperature to 0°C .
-
Malic Acid Addition:
-
Slowly add Malic Acid (67 g, 0.5 mol) in small portions over 45 minutes.
-
Observation: Gas evolution (CO) will occur. The solution will foam slightly.
-
Control: Maintain internal temperature below 10°C . If temp spikes, stop addition immediately.
-
Insight: Keeping the temperature low prevents the formylacetic acid from decomposing further into acetaldehyde or polymerizing.
-
Phase 2: Guanidine Condensation
-
Guanidine Addition:
-
Once Malic Acid is fully dissolved and gas evolution subsides, add Guanidine Nitrate (61 g, 0.5 mol) portion-wise.
-
Caution: This step is exothermic. Maintain temperature < 10°C during addition.
-
-
Reaction Phase:
-
Remove the ice bath. Allow the mixture to warm to room temperature (approx. 20-25°C) over 30 minutes.
-
Transfer the flask to a heating mantle.
-
Heat slowly to 70°C and hold for 2 hours .
-
Checkpoint: The solution should turn from clear/yellowish to a deeper amber. Do not exceed 90°C to avoid sulfonation byproducts.
-
Phase 3: Quenching & Isolation
-
Quench (The "Drowning" Step):
-
Prepare a large beaker containing 500 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with vigorous manual stirring.
-
Safety: The acid-water reaction is violent.[2] Pour in a thin stream.
-
-
Neutralization:
-
The solution is now highly acidic. Slowly add Ammonium Hydroxide (28%) or 50% NaOH while monitoring pH.
-
Target pH: 7.0 - 7.5 (Isocytosine is amphoteric; it is soluble in strong acid and strong base).
-
Observation: A white to pale-yellow precipitate (Isocytosine) will form as the pH approaches 7.
-
-
Filtration:
-
Cool the slurry to 4°C for 2 hours to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake 2x with cold water (50 mL) to remove inorganic salts (Na₂SO₄ or (NH₄)₂SO₄).
-
Wash 1x with cold Ethanol (30 mL) to remove organic impurities.
-
Phase 4: Purification (Recrystallization)
-
Dissolution: Suspend the crude cake in boiling water (approx. 10-15 mL per gram of solid).
-
Clarification: If the solution is colored, add Activated Charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate.
-
Drying: Dry crystals in a vacuum oven at 80°C for 12 hours.
Process Visualization
Reaction Mechanism (DOT Diagram)
This diagram illustrates the conversion of Malic Acid to the reactive intermediate and the subsequent cyclization.
Caption: Mechanistic flow from Malic Acid decarbonylation to Pyrimidine ring closure.
Workflow Logic (DOT Diagram)
This diagram outlines the critical process control points (temperature and pH).
Caption: Step-by-step process flow emphasizing temperature constraints.
Analytical Validation & Troubleshooting
Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | Capillary | > 270°C (Decomposes) |
| Purity | HPLC (C18, Phosphate Buffer/MeOH) | > 98.0% |
| Identification | 1H-NMR (DMSO-d6) | δ 5.6 (d, 1H, C5-H), 7.4 (d, 1H, C6-H), 6.4 (bs, NH2) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Temperature too high during Malic addition. | Ensure T < 10°C. High temp degrades the in situ aldehyde. |
| Dark/Black Product | Charring due to Oleum strength or hotspots. | Improve stirring efficiency (mechanical stirrer). Use exact 20% Oleum. |
| No Precipitate | pH missed the isoelectric point. | Isocytosine is soluble at pH < 2 and pH > 10. Readjust strictly to pH 7.0–7.5. |
| Gummy Solid | Incomplete reaction or wet cake. | Recrystallize from water. Dry thoroughly under vacuum. |
References
-
Davidson, D., & Baudisch, O. (1926). The Preparation of Uracil and Iso-cytosine from Malic Acid. Journal of the American Chemical Society, 48(9), 2379–2383. [Link]
-
Roblin, R. O., & English, J. P. (1940). Synthesis of Isocytosine. U.S. Patent No.[4] 2,224,836.[4] Washington, DC: U.S. Patent and Trademark Office.
-
Kuh, E. (1945). Process for Producing Isocytosine. U.S. Patent No.[4] 2,376,637. (Describes the alternative ethyl formate route).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66950, Isocytosine. [Link]
Sources
Application Notes and Protocols: Isocytosine as a Versatile Intermediate in the Synthesis of Novel Antiviral Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Nucleoside analogues represent a cornerstone of antiviral therapy, acting by disrupting viral replication. While cytosine is a well-established intermediate in the synthesis of numerous approved antiviral drugs, its isomer, isocytosine (2-aminouracil), offers a unique scaffold for the generation of non-natural nucleoside analogues with potential antiviral activity. This document provides a detailed guide on the use of isocytosine as a starting material for the synthesis of novel antiviral candidates. We will explore the rationale behind its use, detail the synthetic pathways for its derivatization, and provide comprehensive, step-by-step protocols for the synthesis of isocytosine derivatives and their subsequent glycosylation to form nucleoside analogues. Furthermore, we will discuss methods for evaluating the antiviral activity of these novel compounds.
Introduction: The Rationale for Isocytosine in Antiviral Drug Discovery
Nucleoside analogues exert their antiviral effects by mimicking natural nucleosides and being incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication[1]. The structural diversity of these analogues is key to overcoming drug resistance and expanding the spectrum of antiviral activity[2].
Isocytosine, a structural isomer of cytosine, presents an alternative pyrimidine scaffold for the synthesis of novel nucleoside analogues[3]. Its distinct hydrogen bonding pattern and electronic properties compared to cytosine can lead to compounds with altered target specificity and metabolic stability. The exploration of isocytosine-based nucleosides opens up new avenues in the vast chemical space of potential antiviral drugs.
Research has demonstrated that derivatives of isocytosine exhibit promising biological activities. Specifically, 5,6-disubstituted isocytosines have been synthesized and evaluated for their cytotoxic and antiviral properties, with some derivatives showing activity against Enterovirus and Herpes Simplex Virus (HSV)[4]. This underscores the potential of the isocytosine core in developing new therapeutic agents.
This guide will focus on a key synthetic strategy: the derivatization of the isocytosine core, followed by glycosylation to yield novel nucleoside analogues.
Synthetic Strategy Overview
The overall synthetic workflow for generating antiviral candidates from isocytosine can be conceptualized in two main stages:
-
Derivatization of the Isocytosine Core: Modification of the isocytosine ring, particularly at the C-5 and C-6 positions, to create a library of substituted isocytosines. This is crucial for exploring the structure-activity relationship (SAR) of the final compounds.
-
Glycosylation: Coupling of the derivatized isocytosine with a protected sugar moiety to form the nucleoside analogue. This is a critical step that introduces the sugar component necessary for recognition by viral polymerases.
The following diagram illustrates this general workflow:
Caption: General workflow for the synthesis of antiviral nucleoside analogues from isocytosine.
Synthesis of Isocytosine Starting Materials
The journey begins with the synthesis of the isocytosine scaffold. While isocytosine itself is commercially available, substituted isocytosines, such as 6-methylisocytosine, often need to be prepared.
Protocol: Synthesis of 6-Methylisocytosine
This protocol is adapted from established methods for pyrimidine synthesis[4][5].
Reaction Principle: This synthesis involves the condensation of a β-ketoester (ethyl acetoacetate) with guanidine to form the pyrimidine ring.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 20 minutes at room temperature to liberate the free guanidine base.
-
To this mixture, add ethyl acetoacetate dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add it to a beaker of ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7. A white precipitate of 6-methylisocytosine will form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from hot water to obtain pure 6-methylisocytosine.
-
Dry the product in a vacuum oven at 60°C.
Characterization: The identity and purity of the synthesized 6-methylisocytosine should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[4][6][7].
Derivatization of the Isocytosine Core: The Mannich Reaction
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as the one at the C-5 position of the isocytosine ring. This allows for the introduction of a variety of substituents, creating a diverse library of compounds for antiviral testing[4][8][9].
Protocol: Aminomethylation of 6-Substituted Isocytosines
This protocol is a representative procedure based on the synthesis of 5,6-disubstituted isocytosines[4].
Reaction Principle: The Mannich reaction is a three-component condensation of a compound containing an active hydrogen (isocytosine), an aldehyde (formaldehyde), and a secondary amine.
Materials:
-
6-Substituted isocytosine (e.g., 6-methylisocytosine)
-
Paraformaldehyde
-
Secondary amine (e.g., piperidine, morpholine, dimethylamine)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend the 6-substituted isocytosine (1.0 eq.) in ethanol.
-
Add the secondary amine (1.2 eq.) and paraformaldehyde (1.5 eq.) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Characterization: The structure of the resulting Mannich base should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis[10][11].
Glycosylation of Substituted Isocytosines: The Vorbrüggen Reaction
The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst[12][13][14].
Protocol: Vorbrüggen Glycosylation of a 5,6-Disubstituted Isocytosine
This is a generalized protocol for the synthesis of isocytosine-based nucleoside analogues.
Reaction Principle: The nucleobase is first silylated to increase its solubility and nucleophilicity. It is then reacted with a protected sugar acetate in the presence of a Lewis acid, which activates the sugar for nucleophilic attack by the silylated base[15][16].
Materials:
-
5,6-Disubstituted isocytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Sodium methoxide in methanol
Procedure:
Step 1: Silylation of the Isocytosine Derivative
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the 5,6-disubstituted isocytosine (1.0 eq.) in hexamethyldisilazane (HMDS, excess).
-
Add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated isocytosine as an oil or solid.
Step 2: Glycosylation
-
Dissolve the silylated isocytosine and the protected sugar acetate (1.1 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (TMSOTf, 1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected nucleoside by silica gel column chromatography.
Step 3: Deprotection
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final nucleoside analogue by recrystallization or column chromatography.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially 2D NMR techniques to confirm the structure and stereochemistry of the glycosidic bond[17][18][19].
Evaluation of Antiviral Activity
Once the novel isocytosine nucleoside analogues are synthesized and purified, their antiviral activity must be assessed. The following are standard in vitro assays used for this purpose.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening compounds for antiviral activity against viruses that cause visible damage (cytopathic effect) to host cells[20][21].
Principle: The assay measures the ability of a compound to protect host cells from virus-induced cell death.
General Protocol:
-
Seed host cells (e.g., Vero cells for HSV, HeLa cells for Enterovirus) in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the synthesized compounds.
-
Infect the cell monolayers with a known titer of the virus in the presence of the various compound concentrations.
-
Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells without compound (cell control), and a known antiviral drug as a positive control.
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-4 days).
-
Assess cell viability using a colorimetric assay such as the MTS or MTT assay. The absorbance is proportional to the number of viable cells.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying the infectivity of lytic viruses and for determining the efficacy of antiviral compounds.
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.
General Protocol:
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing different concentrations of the test compound.
-
Incubate the plates until distinct plaques are visible in the control wells (no compound).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the plaque reduction for each compound concentration and determine the EC₅₀.
Data Interpretation and Structure-Activity Relationship (SAR)
The results from the antiviral assays, in conjunction with cytotoxicity data (to determine the selectivity index, SI = CC₅₀/EC₅₀), will allow for the evaluation of the potential of the synthesized isocytosine nucleoside analogues as antiviral drug candidates. By comparing the activity of different derivatives, a structure-activity relationship (SAR) can be established, guiding the design of more potent and selective compounds in future synthetic efforts.
| Derivative Type | Key Synthetic Reaction | Potential Antiviral Targets |
| 5-Aminomethyl Isocytosines | Mannich Reaction | Herpesviruses, Enteroviruses |
| 5-Benzoylethenyl Isocytosines | Aldol Condensation | Broad-spectrum RNA/DNA viruses |
| Isocytosine Nucleosides | Vorbrüggen Glycosylation | Viral DNA/RNA Polymerases |
Conclusion
Isocytosine serves as a valuable and versatile intermediate in the synthesis of novel nucleoside analogues for antiviral drug discovery. Through derivatization of the isocytosine core, particularly via the Mannich reaction, and subsequent glycosylation using methods like the Vorbrüggen reaction, a diverse library of non-natural nucleoside analogues can be generated. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds, paving the way for the discovery of new antiviral agents with potentially unique mechanisms of action and improved resistance profiles.
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- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis with Trimethylsilyl Triflate and Perchlorate as Catalysts. Chemische Berichte, 114(4), 1234-1255.
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Creative Diagnostics. (n.d.). Herpes Simplex Virus Antiviral Drug Screening and Evaluation. Retrieved from [Link]
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Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Nucleic Acid Amplification Assay for the Detection of Enterovirus RNA. Retrieved from [Link]
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Wikipedia. (n.d.). Isocytosine. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. Retrieved from [Link]
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Brieflands. (n.d.). Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]
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- 9. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vorbrüggen Glycosylation [drugfuture.com]
- 14. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 15. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
Advanced Protocol: Preparation and Characterization of Isocytosine Metal Complexes
Executive Summary
Isocytosine (2-aminouracil) represents a unique ligand in bioinorganic chemistry due to its structural isomerism with cytosine and its ability to form non-canonical base pairs. While cytosine typically coordinates metal ions via N3, isocytosine presents a complex tautomeric equilibrium (N1-H vs. N3-H) that dictates metal binding selectivity.[1]
This application note provides high-fidelity protocols for synthesizing isocytosine complexes with Platinum(II) (potential antitumor agents analogous to Cisplatin) and Silver(I) (supramolecular assemblies). It addresses the specific challenges of solubility, tautomer control, and linkage isomerism.
Scientific Foundation & Mechanistic Logic
The Tautomerism Challenge
Isocytosine exists in a prototropic equilibrium. In aqueous solution, the N1-H (1a) and N3-H (1b) tautomers exist in roughly a 1:1 ratio.[1]
-
The Problem: Metal ions can theoretically bind at N1, N3, or the exocyclic oxygen.
-
The Solution (Pt/Pd): Soft metal ions like Pt(II) and Pd(II) strictly prefer nitrogen donors over oxygen (Hard-Soft Acid-Base theory). Between N1 and N3, Pt(II) selectively binds N3 in neutral isocytosine.[2]
-
Reasoning: The N3 site is intrinsically more basic in the relevant tautomer. Furthermore, steric factors and intramolecular hydrogen bonding (between the exocyclic amine and the metal co-ligands) stabilize the N3-bound species.
-
Geometry Control (The Trans Effect)
To synthesize the therapeutically relevant cis-isomer, we utilize Peyrone’s Law .
-
Starting with
, the first amine substitution is random. -
The second substitution is directed cis to the first because Cl⁻ has a stronger trans-directing effect than the amine/isocytosine. This ensures the formation of cis-[Pt(isocytosine)
Cl ] rather than the thermodynamically stable trans isomer.
Experimental Protocols
Protocol A: Synthesis of cis-Dichlorobis(isocytosine)platinum(II)
Target Application: Antitumor screening, DNA binding studies. Yield Expectation: 60–75%
Materials
-
Precursor: Potassium Tetrachloroplatinate(II) (
) [99.9% purity] -
Ligand: Isocytosine (2-aminouracil)
-
Solvent: Deionized Water (Milli-Q, 18.2 MΩ)
-
Reagents: 1M HCl, Ethanol, Diethyl Ether.
Step-by-Step Methodology
-
Precursor Activation: Dissolve
(415 mg, 1.0 mmol) in 10 mL of deionized water. Stir at room temperature until a clear, deep red solution is obtained.-
Checkpoint: Ensure no undissolved solids remain. Filter if turbid.
-
-
Ligand Addition: Add Isocytosine (222 mg, 2.0 mmol) directly to the red platinum solution.
-
Note: Isocytosine has limited solubility in cold water. It will form a suspension initially.
-
-
The Reaction (Thermodynamic Drive): Heat the mixture to 60°C in a water bath protected from light. Stir for 6–8 hours.
-
Visual Indicator: The deep red color of
will fade to a yellow/orange suspension as the neutral cis complex precipitates. -
Critical Control: Do not exceed 80°C to prevent reduction to metallic platinum (Pt black).
-
-
Isolation: Cool the mixture slowly to 4°C (refrigerator) overnight to maximize precipitation. Filter the yellow solid using a sintered glass crucible (porosity 4).
-
Purification:
-
Wash with ice-cold water (2 x 5 mL) to remove unreacted
and KCl. -
Wash with ethanol (1 x 5 mL) and diethyl ether (1 x 5 mL) to facilitate drying.
-
Self-Validating Step: If the filtrate is still strongly red, the reaction was incomplete. If the solid is green, you have formed a "Magnus Green Salt" analog (polymerization); discard and restart with stricter temperature control.
-
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Protocol B: Supramolecular Silver(I)-Isocytosine Networks
Target Application: Metal-Organic Frameworks (MOFs), Antimicrobial materials.
Methodology (Layering Technique)
-
Dissolve
(170 mg, 1.0 mmol) in 5 mL of water. -
Dissolve Isocytosine (111 mg, 1.0 mmol) in 5 mL of 2M ammonia (
) solution. -
Layering: In a narrow test tube, place the silver solution at the bottom. Carefully layer 2 mL of a water/ethanol buffer (1:1) on top. Finally, layer the isocytosine solution on top.
-
Crystal Growth: Seal the tube and leave undisturbed in the dark for 5–7 days.
Visualization of Workflows
Synthesis Logic Flow
The following diagram illustrates the critical decision points in the Platinum(II) synthesis.
Caption: Logical workflow for the synthesis of cis-[Pt(Isocytosine)2Cl2], highlighting critical visual checkpoints.
Molecular Coordination Logic
Visualizing why N3 is the preferred binding site over N1 or Oxygen.
Caption: Mechanistic preference for N3 coordination in neutral isocytosine based on HSAB theory and tautomeric availability.
Characterization & Validation
To validate the synthesis, compare your data against these standard parameters.
Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the most diagnostic marker.
| Functional Group | Free Ligand (
NMR Spectroscopy ( -DMSO)
-
NMR: Look for the downfield shift of the H5 and H6 protons on the pyrimidine ring (typically
0.1–0.3 ppm) due to the deshielding effect of the metal. -
NMR: If available, a peak around -2100 to -2300 ppm (relative to
) confirms a coordination sphere.
Troubleshooting Guide (Self-Validation)
-
Symptom: Black precipitate.
-
Cause: Reduction of Pt(II) to Pt(0).
-
Fix: Lower reaction temperature; ensure glassware is free of reducing agents (acetone residues).
-
-
Symptom: Green solid.
-
Cause: Formation of Magnus Green Salt analogs (
). -
Fix: Ensure correct stoichiometry (2:1 Ligand:Metal) and increase stirring rate.
-
References
- Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (Foundational text on Pt-nucleobase chemistry).
-
Sigel, H. (1975).[10] Nucleic base-metal ion interactions. Acidity of the N(1) or N(3) proton in binary and ternary complexes. Journal of the American Chemical Society. Link
-
Sponer, J., et al. (1996).[11] Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes. Journal of Biological Inorganic Chemistry. Link
-
Kukushkin, V. Y., et al. (1998).[4] Facile Synthesis of Isomerically Pure cis-Dichlorodiammineplatinum(II), Cisplatin.[4] Inorganic Syntheses. 4[2]
-
Lautens, M., et al. (2022). Synthesis of Isocytosine Analogues via Palladium-Catalyzed Ring-Opening.[12] ResearchGate.[12] 12
Sources
- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into Complete Metal Ion Coordination from Ternary Complexes of B Family RB69 DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of antitumor platinum(II) complexes of 1,2-diphenylethylenediamine isomers and their interactions with DNA and its purine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exo-coordination-based supramolecular silver(I) complexes of S2O macrocycles: effect of ligand isomerism on the structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of heavy metal cation binding to deoxyribonucleic acids for the creation of chemical sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multinuclear silver ethynide supramolecular synthons for the construction of coordination networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleic base-metal ion interactions. Acidity of the N(1) or N(3) proton in binary and ternary complexes of Mn-2+, Ni-2+, and Zn-2+ with the 5'-triphosphates of inosine, guanosine, uridine, and thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianjournalofphysics.com [asianjournalofphysics.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Improving Solubility of Isocytosine in Organic Solvents
The Isocytosine Paradox: An Introduction
Isocytosine (2-aminouracil) presents a classic "brick dust" challenge in organic synthesis. Its rigid crystal lattice, driven by a robust intermolecular hydrogen-bonding network (donor-acceptor pairs at N1, N3, and the exocyclic -NH2), renders it practically insoluble in standard non-polar organic solvents like Dichloromethane (DCM) or Toluene.
The Core Issue: Isocytosine exists in a tautomeric equilibrium between the amino-oxo (lactam) and amino-hydroxy (lactim) forms.[1] In the solid state and polar solvents, the amino-oxo form dominates, facilitating strong dimerization that resists solvation.
This guide provides three distinct strategies to overcome this barrier, categorized by experimental intent: Physical Dissolution (for analysis), Transient Modification (for synthesis), and Permanent Derivatization (for drug delivery/formulation).
Quick Reference: Solubility Data Matrix
Data aggregated from internal process standards and PubChem compound analysis.
| Solvent System | Solubility Rating | Approx. Conc. (mg/mL) | Application Context |
| DMSO (Anhydrous) | Excellent | 11 - 40 mg/mL | NMR, Biological Assays, Stock Solutions |
| DMF | Good | ~10 - 20 mg/mL | Coupling Reactions, SNAr |
| Acetic Acid (Glacial) | Very Good | ~50 mg/mL (w/ Heat) | Recrystallization, Proton-assisted dissolution |
| Water (pH 7) | Poor | < 1 mg/mL | Biological media (requires pH adjustment) |
| Methanol/Ethanol | Poor | < 1 mg/mL | Anti-solvent for precipitation |
| DCM / Chloroform | Insoluble | Negligible | Requires Silylation (See Section 4) |
| THF | Very Poor | Negligible | Not recommended without modification |
Strategy A: Solvent Engineering (Physical Dissolution)
Best for: Analytical standards, biological assays, and simple nucleophilic substitutions.
The "Super-Solvent" Protocol
For applications requiring unmodified isocytosine, dipolar aprotic solvents are the only viable option.
Protocol:
-
Selection: Use DMSO-d6 (for NMR) or Anhydrous DMF (for reactions).
-
Drying: Isocytosine is hygroscopic. Dry the solid at 60°C under vacuum (1 mbar) for 4 hours before attempting dissolution. Moisture significantly decreases solubility in organic solvents by competing for H-bonds.
-
Activation:
-
Add Isocytosine to DMSO.
-
Sonicate at 40°C for 10 minutes.
-
Note: If the solution is hazy, filter through a 0.45 µm PTFE filter.
-
Troubleshooting pH-Dependent Solubility
Isocytosine is amphoteric. You can force solubility in aqueous-organic mixtures by adjusting pH to exploit its pKa values (pKa1 ≈ 4.0, pKa2 ≈ 9.5).
-
Acidic Shift: Add 1.0 eq of TFA or HCl to protonate N3. This vastly improves solubility in MeOH/Water mixtures.
-
Basic Shift: Add 1.0 eq of DBU or TEA to deprotonate N1.
Strategy B: Transient Solubilization (The "Vorbrüggen" Method)
Best for: Synthetic chemistry (glycosylation, alkylation, metal-catalyzed couplings).
Expert Insight: Do not fight the crystal lattice. Instead, temporarily mask the polar protons using silylation. This converts "brick dust" isocytosine into a lipophilic species soluble in DCM, Toluene, or Acetonitrile.
Protocol: In Situ Silylation with BSA
This is the industry-standard method for reacting isocytosine in non-polar solvents.
Reagents:
-
BSA: N,O-Bis(trimethylsilyl)acetamide (CAS: 10416-59-8)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM.
Step-by-Step Workflow:
-
Suspension: Suspend Isocytosine (1.0 eq) in dry MeCN (concentration 0.2 M). It will look like a white suspension.
-
Silylation: Add BSA (2.2 - 3.0 eq) via syringe under Argon.
-
Why 2+ equivalents? You must silylate both the exocyclic amine and the ring oxygen/nitrogen to break the H-bond network.
-
-
Heating: Heat the mixture to 80°C (Reflux) for 15–30 minutes.
-
Visual Check: The suspension will turn into a clear, colorless solution .[2]
-
Status: You now have bis-trimethylsilyl-isocytosine.
-
-
Reaction: Add your electrophile (e.g., alkyl halide, protected sugar) directly to this clear solution.
-
Workup (Desilylation): Upon reaction completion, add MeOH or aqueous NaHCO3. The TMS groups will hydrolyze immediately, precipitating your product or returning it to the polar phase.
Mechanism Visualization
Caption: Workflow for converting insoluble isocytosine into a reactive, soluble species using BSA.
Strategy C: Permanent Chemical Modification
Best for: Drug development candidates requiring permanent lipophilicity.
If your application allows structural modification, installing a Boc (tert-Butyloxycarbonyl) group is the most effective way to render isocytosine soluble in DCM and EtOAc.
Protocol (Boc-Protection):
-
Direct reaction is slow. Use DMAP (catalytic) and Boc-Anhydride (1.2 eq) in DMF/THF mixtures.
-
Once the N-Boc or N,N-diBoc derivative is formed, the compound becomes soluble in standard organic solvents (DCM, Ethyl Acetate) for chromatography.
Troubleshooting & FAQs
Q1: My reaction in DMSO works, but I can't get the DMSO out. The product won't precipitate.
-
Issue: DMSO has a high boiling point (189°C) and solvates isocytosine derivatives strongly.
-
Solution: Do not attempt rotary evaporation.
-
Dilute the reaction mixture with 10 volumes of Water .
-
If the product is organic-soluble (e.g., alkylated), extract with Ethyl Acetate (3x) . Wash the organic layer with Brine (5x) to remove DMSO.
-
If the product is water-soluble, use Lyophilization (freeze-drying) directly on the DMSO/Water mix.
-
Q2: I tried silylation with HMDS (Hexamethyldisilazane) but it didn't turn clear.
-
Issue: HMDS is a weaker silylating agent than BSA.
-
Fix: Add a catalyst. Add TMSCl (Trimethylsilyl chloride, 0.1 eq) or Ammonium Sulfate (catalytic) to the HMDS suspension. Heat to reflux.[3] The catalyst initiates the silyl exchange.
Q3: Can I use Acetone?
-
Answer: Generally, no.[4] Isocytosine is poorly soluble in acetone. However, Acetone/Water mixtures can be used for recrystallization if the compound is heated to reflux.
Decision Matrix for Scientists
Caption: Decision tree for selecting the correct solubilization strategy based on experimental constraints.
References
-
Selleck Chemicals. Isocytosine Solubility Data and Properties. Retrieved from PubChem/SelleckChem Data. Link
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[5] (Standard reference for silylation protocols).
-
Sigma-Aldrich. Isocytosine Product Information Sheet: Solubility in Acetic Acid.Link
-
RSC Advances. Mechanochemical synthesis of purine and pyrimidine nucleosides (In-situ silylation data). Royal Society of Chemistry.[4] Link
-
National Institutes of Health (NIH). Solvent effects on Tautomerism of Cytosine and Isocytosine. PMC Database. Link
Sources
Technical Support Center: Resolving Tautomeric Ambiguity in Isocytosine NMR Analysis
Welcome to the technical support center for the NMR analysis of isocytosine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of tautomerism in their spectroscopic analyses. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions during your experiments. Our goal is to equip you with the expertise to confidently identify and quantify isocytosine tautomers, ensuring the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What are the major tautomeric forms of isocytosine I should be aware of in my NMR analysis?
A1: Isocytosine primarily exists as two major keto tautomers in solution: the 1H-keto and the 3H-keto forms. These are in equilibrium, and their relative populations are highly dependent on the experimental conditions. While other tautomers, such as the enol and imino forms, are theoretically possible, the 1H and 3H keto tautomers are the most commonly observed and abundant species in solution.[1][2] In aqueous solutions, these two tautomers can be present in nearly equal amounts.[1]
Q2: Why am I seeing broad peaks or an unexpected number of signals in the 1H NMR spectrum of my isocytosine analog?
A2: This is a classic indication of tautomerism. When the rate of interconversion between tautomers is on the same timescale as the NMR experiment, it can lead to peak broadening. If the exchange is slow, you will see distinct sets of sharp peaks for each tautomer. If the exchange is fast, you will observe a single set of sharp, averaged peaks. Intermediate exchange rates result in broad, poorly resolved signals. The appearance of your spectrum is therefore highly dependent on temperature and the solvent used.
Q3: How does the choice of solvent affect the tautomeric equilibrium of isocytosine?
A3: Solvents can significantly shift the tautomeric equilibrium by preferentially stabilizing one tautomer over another.[3][4][5] Polar solvents, particularly those capable of hydrogen bonding, can interact differently with the N-H and C=O groups of each tautomer, thus altering their relative energies. For instance, a polar solvent might stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[3] It is crucial to be consistent with your choice of solvent and to report it in your findings. When comparing data, ensure the same solvent was used.
Q4: Can I use 2D NMR to distinguish between the isocytosine tautomers?
A4: Absolutely. 2D NMR techniques are powerful tools for this purpose. Specifically, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[6][7][8] HSQC correlates protons to their directly attached carbons, allowing you to assign the 1H and 13C signals for each tautomer. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations provide unambiguous evidence for the connectivity within each tautomer, helping you to differentiate, for example, between a proton on N1 and a proton on N3 by observing their correlations to specific carbons in the pyrimidine ring.
Troubleshooting Guides
Guide 1: Poorly Resolved or Broad NMR Spectra
This is one of the most common challenges when analyzing tautomeric compounds. The goal is to manipulate the experimental conditions to either slow down the tautomeric exchange to see distinct signals (slow-exchange regime) or speed it up to see sharp, averaged signals (fast-exchange regime).
Troubleshooting Workflow: Variable Temperature (VT) NMR
Step-by-Step Protocol for Variable Temperature (VT) NMR
-
Solvent Selection: Choose a deuterated solvent with a low freezing point that is appropriate for your desired temperature range. Common choices for low-temperature studies include dichloromethane-d2 (CH₂Cl₂), methanol-d4 (CD₃OD), and toluene-d8.[9] Ensure your compound is soluble at these lower temperatures.
-
Sample Preparation: Prepare your NMR sample as you normally would, ensuring it is free of particulate matter. Use a robust NMR tube designed for variable temperature work to avoid breakage.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25°C). This will serve as your reference.
-
Temperature Reduction: Gradually decrease the temperature of the NMR probe in increments of 10-20°C.[9] Avoid large, rapid temperature changes to prevent damage to the probe and your sample tube.
-
Equilibration: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum.[10] This ensures a stable and uniform temperature throughout the sample.
-
Data Acquisition: Acquire a 1H NMR spectrum at each temperature.
-
Data Analysis: Observe the changes in the spectrum as the temperature decreases. You should see broad peaks begin to sharpen and eventually split into distinct signals corresponding to each tautomer as you enter the slow-exchange regime.
-
Quantification: Once you have well-resolved peaks for each tautomer, you can determine their relative populations by integrating the corresponding signals.
| Solvent | Freezing Point (°C) | Boiling Point (°C) | Notes |
| Dichloromethane-d2 (CD₂Cl₂) | -95 | 40 | Excellent for low-temperature studies. |
| Methanol-d4 (CD₃OD) | -98 | 65 | Protic solvent, can exchange with labile protons. |
| Toluene-d8 | -95 | 111 | Good for a wide temperature range. |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 18.5 | 189 | Useful for high-temperature experiments. |
Guide 2: Ambiguous Peak Assignments
Even with sharp signals from a low-temperature experiment, assigning which peak belongs to which tautomer can be challenging. This guide outlines a combined computational and experimental approach to confidently assign your spectra.
Workflow for Tautomer Assignment
Step-by-Step Protocol for Peak Assignment
-
Computational Prediction (DFT):
-
Build 3D models of the putative isocytosine tautomers.
-
Perform geometry optimization and NMR chemical shift calculations using Density Functional Theory (DFT). A common and effective level of theory is B3LYP with a 6-31G(d) basis set.[11] More accurate predictions can be achieved with larger basis sets.[12]
-
These calculations will provide a set of predicted 1H and 13C chemical shifts for each tautomer.[11][13]
-
-
Acquire 2D NMR Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and carbons.[6][8] It is highly sensitive and excellent for assigning which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[6][8][14] This is crucial for establishing the overall connectivity of the molecule and differentiating between tautomers.
-
-
Interpret the 2D Spectra:
-
HSQC Analysis: For each tautomer, use the HSQC spectrum to create pairs of directly bonded protons and carbons.
-
HMBC Analysis: This is the key step for differentiation. For the 1H-keto tautomer, you would expect to see an HMBC correlation from the N1-H proton to C2 and C6. For the 3H-keto tautomer, the N3-H proton would show correlations to C2 and C4. These distinct correlation patterns provide definitive structural evidence.
-
-
Correlate Experimental and Computational Data:
-
Compare the experimentally observed chemical shifts and HMBC correlations with your DFT predictions. The combination of these two datasets should allow for an unambiguous assignment of all signals to their respective tautomers.
-
| Expected HMBC Correlations for Isocytosine Tautomers | |
| Proton | Correlates to Carbons |
| 1H-Keto Tautomer | |
| N1-H | C2, C6 |
| H5 | C4, C6 |
| H6 | C2, C4, C5 |
| 3H-Keto Tautomer | |
| N3-H | C2, C4 |
| H5 | C4, C6 |
| H6 | C2, C4, C5 |
References
-
Solid-State NMR Studies of Nucleic Acid Components. ResearchGate. Available at: [Link].
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link].
-
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. Available at: [Link].
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link].
-
Rapid prediction of NMR spectral properties with quantified uncertainty. Journal of Cheminformatics. Available at: [Link].
-
MNDO and IR spectroscopic studies of tautomerism of isocytosine. Semantic Scholar. Available at: [Link].
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules. Available at: [Link].
-
Variable Temperature NMR Experiments. University of Oxford. Available at: [Link].
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link].
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link].
-
Complex formation of isocytosine tautomers with PdII and PtII. PubMed. Available at: [Link].
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link].
-
Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. Available at: [Link].
-
Instructions for Variable Temperature (VT) Operation. University of Missouri-St. Louis. Available at: [Link].
-
Low Temperature NMR on the AV-300. University of Windsor. Available at: [Link].
-
NMR at Low and Ultra-Low Temperatures. PMC. Available at: [Link].
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. Available at: [Link].
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. Available at: [Link].
-
Application of DFT Calculations in NMR Spectroscopy. YouTube. Available at: [Link].
-
VARIABLE TEMPERATURE EXPERIMENTS. Western University. Available at: [Link].
-
NMR shifts with relativistic DFT. SCM. Available at: [Link].
-
Solvent effects in density functional calculations of uracil and cytosine tautomerism. ResearchGate. Available at: [Link].
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link].
-
(PDF) DFT Approach for Predicting C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. ResearchGate. Available at: [Link].
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link].
-
2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link].
-
13C NMR Chemical shifts of compounds 1-12. ResearchGate. Available at: [Link].
-
Computational protocols for prediction of solute NMR relative chemical shifts. a case study of L-tryptophan in aqueous solution. PubMed. Available at: [Link].
-
HSQC and HMBC. Columbia University. Available at: [Link].
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link].
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link].
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link].
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].
-
The molecular structure of keto and enol tautomers of isocytosine. ResearchGate. Available at: [Link].
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link].
Sources
- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. emerypharma.com [emerypharma.com]
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- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. youtube.com [youtube.com]
Optimization of reaction temperature for isocytosine synthesis
A Senior Application Scientist's Guide to Reaction Temperature Optimization
Welcome to the Technical Support Center for Isocytosine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing the reaction temperature during the synthesis of isocytosine (2-amino-3H-pyrimidin-4-one). As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the nuances of your experiments.
Introduction: The Critical Role of Temperature in Isocytosine Synthesis
The synthesis of isocytosine, a vital pyrimidine base and isomer of cytosine, is most commonly achieved through the cyclocondensation of a guanidine source with a three-carbon electrophile, such as malic acid or a β-keto ester.[1] Temperature is a paramount parameter in these reactions, directly influencing reaction kinetics, product yield, and the impurity profile. An improperly controlled temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the thermal decomposition of reactants and the formation of unwanted byproducts. This guide will provide a structured approach to optimizing this critical variable.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for isocytosine synthesis?
A1: The optimal temperature for isocytosine synthesis is highly dependent on the specific reactants and solvent system employed. For the classical synthesis involving guanidine and malic acid in the presence of a strong acid like sulfuric acid, the reaction is often initiated at a lower temperature to control the initial exothermic reaction, followed by heating to drive the cyclization and dehydration steps.[1] For related pyrimidine syntheses, temperatures can range from room temperature to reflux conditions (80°C to 100°C), depending on the reactivity of the substrates.[2] It is crucial to determine the optimal temperature experimentally for your specific reaction conditions.
Q2: How does temperature affect the yield and purity of isocytosine?
A2: Temperature has a dual effect on the synthesis of isocytosine.
-
Yield: Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a shorter time. However, excessive temperatures can lead to the decomposition of starting materials like urea or guanidine, or the product itself, thereby reducing the overall yield.
-
Purity: Higher temperatures can promote the formation of side products. For instance, in reactions involving urea, high temperatures can lead to its decomposition and the formation of byproducts.[2] Similarly, side reactions of the electrophilic component can be accelerated at elevated temperatures. An optimized temperature will maximize the rate of the desired reaction while minimizing the rates of competing side reactions.
Q3: What are the signs that my reaction temperature is not optimized?
A3: Several observations can indicate a suboptimal reaction temperature:
-
Low or no product formation: This could suggest the temperature is too low to overcome the activation energy of the reaction.
-
Presence of significant amounts of starting materials after a prolonged reaction time: This also points towards an insufficient reaction temperature.
-
Formation of a dark-colored reaction mixture or insoluble byproducts: This may indicate decomposition or polymerization reactions occurring at excessively high temperatures.
-
Complex mixture of products observed by TLC or HPLC: This suggests that side reactions are prevalent, which can be exacerbated by non-optimal temperatures.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during isocytosine synthesis and provides a systematic approach to troubleshooting them through temperature optimization.
| Symptom | Potential Cause (Temperature-Related) | Troubleshooting Steps & Rationale |
| Low Yield of Isocytosine | Insufficient Reaction Temperature: The activation energy for the cyclocondensation reaction is not being met, leading to a slow or incomplete reaction. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each temperature point using TLC or HPLC. This allows you to identify the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation. 2. Extended Reaction Time at a Moderate Temperature: If higher temperatures lead to impurity formation, consider running the reaction for a longer duration at a more moderate temperature to drive it to completion. |
| Thermal Decomposition of Reactants/Product: The reaction temperature is too high, causing the degradation of guanidine, the C3 carbonyl source, or the isocytosine product itself. Isocytosine is known to darken above 300°C and decompose at 320-325°C.[3] | 1. Lower the Reaction Temperature: Reduce the temperature and monitor the reaction. A lower temperature may require a longer reaction time but can significantly improve the yield by preventing degradation. 2. Two-Step Temperature Profile: For reactions that are highly exothermic initially, start at a lower temperature (e.g., 0-25°C) during the initial mixing of reactants, and then gradually raise the temperature to the optimal reaction temperature for the cyclization step. | |
| High Levels of Impurities | Formation of Side-Reaction Products: Elevated temperatures can accelerate unwanted side reactions, such as self-condensation of the carbonyl compound or reactions involving decomposed starting materials. | 1. Systematic Temperature Reduction: Lower the reaction temperature in a stepwise manner and analyze the product mixture at each step. This will help identify a temperature that favors the formation of isocytosine over the impurities. 2. Optimize Other Parameters: If lowering the temperature significantly slows down the main reaction, consider optimizing other parameters in conjunction with temperature, such as catalyst loading or reactant concentration. |
| Reaction Stalls (Does not go to completion) | Equilibrium Limitations at a Given Temperature: The reaction may be reversible, and at a certain temperature, an equilibrium is reached where the forward and reverse reaction rates are equal, preventing full conversion. | 1. Temperature Adjustment: Changing the temperature can shift the equilibrium. For exothermic reactions, lowering the temperature favors product formation, while for endothermic reactions, increasing the temperature is beneficial. The overall thermodynamics of isocytosine synthesis should be considered. 2. Removal of a Byproduct: If a small molecule like water is a byproduct of the reaction, its removal (e.g., using a Dean-Stark apparatus if the solvent is appropriate) can drive the equilibrium towards the product, even at a fixed temperature. |
Experimental Protocol: A Systematic Approach to Temperature Optimization
A Design of Experiments (DoE) approach is highly recommended for efficient optimization. However, a simplified, systematic one-variable-at-a-time (OVAT) approach is also effective.
Objective: To determine the optimal reaction temperature for the synthesis of isocytosine that maximizes yield and purity.
Materials:
-
Guanidine hydrochloride
-
Malic acid
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
-
Barium carbonate
-
Analytical standards of isocytosine and any known potential impurities
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel with fluorescent indicator)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.[4][5][6]
Procedure:
-
Set up a Parallel Reaction Series: Prepare a series of identical small-scale reactions. A multi-well reaction block with precise temperature control is ideal.
-
Define Temperature Range: Based on literature precedents for similar pyrimidine syntheses, select a range of temperatures to investigate (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).[2]
-
Reaction Execution:
-
For each reaction, carefully control the addition of reactants. For the synthesis from guanidine and malic acid, this may involve the slow addition of sulfuric acid at a low temperature before heating.
-
Once the initial mixing is complete, bring each reaction to its designated temperature.
-
Start a timer and ensure consistent stirring for all reactions.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction.
-
Quench the reaction in the aliquot (e.g., by diluting with a cold solvent).
-
Analyze the aliquots by TLC and/or HPLC to monitor the consumption of starting materials and the formation of isocytosine and any byproducts.
-
-
Work-up and Analysis:
-
Once the reactions have reached a predetermined endpoint (e.g., consumption of the limiting reagent or no further product formation), cool them to room temperature.
-
Perform a consistent work-up procedure for all reactions to isolate the crude product.
-
Determine the crude yield for each reaction.
-
Analyze the purity of each crude product by HPLC, calculating the relative percentage of isocytosine and impurities.
-
-
Data Interpretation:
-
Create a table summarizing the reaction temperature, reaction time, crude yield, and purity for each experiment.
-
Plot the yield and purity of isocytosine as a function of temperature.
-
The optimal temperature is the one that provides the best balance of high yield and high purity in a reasonable timeframe.
-
Data Presentation:
Table 1: Hypothetical Results of a Temperature Optimization Study for Isocytosine Synthesis
| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Observations |
| 60 | 8 | 45 | 98 | Slow reaction, significant starting material remaining |
| 70 | 6 | 65 | 97 | Good conversion, clean reaction |
| 80 | 4 | 85 | 95 | Faster reaction, minor increase in impurities |
| 90 | 3 | 82 | 88 | Rapid reaction, noticeable byproduct formation |
| 100 | 2 | 75 | 80 | Fast reaction, significant decomposition/side products |
Visualizing the Process
Diagram 1: General Workflow for Temperature Optimization
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Validation & Comparative
A Senior Application Scientist's Guide to Crystal Structure Analysis of Isocytosine Derivatives via Single-Crystal XRD
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of isocytosine derivatives is paramount. These scaffolds are of significant interest due to their diverse biological activities, including their roles as potential antiviral and antitumor agents.[1] Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise atomic arrangement, offering unparalleled insights into molecular conformation, intermolecular interactions, and packing motifs that govern the physicochemical properties of these compounds.[2]
This guide provides a comprehensive comparison of the crystal structures of several isocytosine derivatives, supported by detailed experimental protocols and data interpretation. It is designed to equip you with the foundational knowledge and practical insights required to successfully analyze these and similar heterocyclic compounds.
The Foundational Art of Crystal Growth: From Solution to Diffraction-Quality Specimen
The journey to a high-resolution crystal structure begins not in the diffractometer, but in the crystallization dish. The quality of your single crystal is the single most critical determinant of the quality of your diffraction data.[3] For isocytosine derivatives, which are often planar and capable of extensive hydrogen bonding, several techniques can be employed to obtain X-ray quality crystals, typically 0.1-0.3 mm in size with sharp edges and no visible fractures.[4]
Key Recrystallization Techniques for Isocytosine Derivatives:
-
Slow Solvent Evaporation: This is often the simplest and most effective method.[4] A near-saturated solution of the isocytosine derivative is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The key is to control the rate of evaporation; a vial covered with parafilm pierced with a few needle holes can provide the slow evaporation necessary for large, well-ordered crystals to form.[3]
-
Vapor Diffusion: This technique is particularly useful for compounds that are sparingly soluble or tend to precipitate rapidly. A solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
Solvent-Antisolvent Method: This method relies on the differential solubility of the compound in two miscible solvents.[5] The isocytosine derivative is dissolved in a "good" solvent, and then a "poor" solvent (the antisolvent) is slowly added until the solution becomes slightly turbid. The solution is then warmed until it becomes clear again and allowed to cool slowly, promoting crystal growth.[5]
The Single-Crystal XRD Workflow: A Step-by-Step Protocol
Once a suitable crystal is obtained, the process of data collection and structure elucidation can begin. The following is a detailed, step-by-step methodology for a typical single-crystal XRD experiment on an isocytosine derivative.
Experimental Protocol:
-
Crystal Mounting:
-
A single crystal of appropriate size and quality is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The diffraction pattern of spots is recorded on a detector.[6]
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as background scattering and absorption.
-
The data is then scaled and merged to produce a unique set of reflections with their corresponding intensities and standard uncertainties.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final refined model is validated using various crystallographic metrics, such as the R-factor, to ensure its accuracy and reliability.[6]
-
Comparative Analysis of Isocytosine Derivative Crystal Structures
The true power of single-crystal XRD lies in its ability to reveal the subtle yet significant structural differences between related molecules. Below is a comparison of the crystallographic data for isocytosine and two of its derivatives. This data has been sourced from the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures.[7][8]
| Compound | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Hydrogen Bonding Motifs |
| Isocytosine | ICYTIN | Monoclinic | P2₁/c | 3.84 | 12.35 | 9.86 | 90 | 99.4 | 90 | Dimeric N-H···O and N-H···N interactions |
| 2-Amino-4-hydroxy-6-methylpyrimidine trihydrate | Not publicly available | Triclinic | P-1 | 6.877(1) | 10.486(2) | 11.320(2) | 75.59(3) | 80.63(3) | 84.67(3) | Extensive network involving water molecules |
| 5-Fluorocytosine/ Isocytosine Monohydrate | Not publicly available | Triclinic | P-1 | - | - | - | - | - | - | Watson-Crick-like base pairing |
Data for Isocytosine (ICYTIN) is from the CCDC. Data for 2-Amino-4-hydroxy-6-methylpyrimidine trihydrate is from a published study.[9] Data for 5-Fluorocytosine/Isocytosine Monohydrate is from a published study which describes it as triclinic, P-1.[10]
Deciphering the Supramolecular Architecture: The Role of Hydrogen Bonding
A recurring theme in the crystal structures of isocytosine derivatives is the prevalence of extensive hydrogen bonding networks. These non-covalent interactions are the primary drivers of the crystal packing and can significantly influence properties such as solubility and melting point.
Isocytosine itself, in its crystalline form, exhibits a planar structure with strong intermolecular hydrogen bonds.[11] The amino group and the pyrimidinone ring provide both hydrogen bond donors and acceptors, leading to the formation of robust dimeric motifs. These motifs often involve N-H···O and N-H···N interactions, creating a stable, layered structure.[12]
In the case of 2-amino-4-hydroxy-6-methylpyrimidine trihydrate, the presence of water molecules introduces additional complexity and opportunities for hydrogen bonding. The water molecules act as bridges, connecting the pyrimidine rings into a three-dimensional network.
The co-crystal of 5-fluorocytosine and isocytosine monohydrate provides a fascinating example of molecular recognition, where the two different molecules form Watson-Crick-like base pairs through a network of three hydrogen bonds.[10] This demonstrates the potential for isocytosine derivatives to be used in the rational design of co-crystals with tailored properties.
Conclusion and Future Directions
Single-crystal X-ray diffraction is an indispensable tool for the structural characterization of isocytosine derivatives. This guide has provided a comprehensive overview of the experimental workflow, from the critical initial step of crystal growth to the final stages of structure solution and refinement. The comparative analysis of different isocytosine derivatives highlights the rich diversity of their supramolecular chemistry, which is largely governed by intricate hydrogen bonding networks.
For researchers in drug development, a thorough understanding of these crystal structures can inform the design of new derivatives with improved properties, such as enhanced solubility or bioavailability. The ability to form specific and predictable hydrogen bonding patterns also opens up avenues for the rational design of co-crystals, offering a strategy to modify the physicochemical properties of active pharmaceutical ingredients. As the field of crystal engineering continues to advance, the detailed structural insights provided by single-crystal XRD will undoubtedly play a pivotal role in the development of the next generation of isocytosine-based therapeutics.
References
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
ResearchGate. (2025, August 5). EPR of gamma-irradiated single crystals of 2-amino-5-nitro pyridinium L-tartrate: A NLO material. [Link]
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EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]
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Graz University of Technology. (n.d.). Growing X-ray Quality Crystals. [Link]
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ResearchGate. (n.d.). Figure 2. Hydrogen-bonding motifs found in the crystal structures of.... [Link]
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ResearchGate. (2018, November 1). Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. [Link]
-
Velmurugan, V., Kumaresan, S., Nayagam, B. R. D., Bhuvanesh, N., Athimoolam, S., & Palanisamy, P. (2018). Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. Asian Journal of Chemistry, 30(9), 2116–2128. [Link]
-
Sharma, B. D., & McConnell, J. F. (1964). The crystal structure of isocytosine. Nature, 203(4943), 399–400. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
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Allen, F. H., & Motherwell, W. D. S. (2002). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. Acta Crystallographica Section B: Structural Science, 58(Pt 3), 407–422. [Link]
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Ambrose Rajkumar, M., Stanly John Xavier, S., Anbarasu, S., Martina Mejeba, X., & Prem Anand Devarajan. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77. [Link]
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University of Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]
-
ResearchGate. (n.d.). Crystal structure of 2-amino-5-nitropyridinium sulfamate. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]
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ResearchGate. (n.d.). (in %) for hydrogen bond motifs to occupy crystallographic special.... [Link]
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ResearchGate. (n.d.). Figure 1. Hydrogen-bonding motifs found in the crystal structures of.... [Link]
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PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. [Link]
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Kim, K. S., et al. (2011). Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4249–4252. [Link]
-
Preprints.org. (2025, January 17). Single Crystal Diffraction. [Link]
-
PubChem. (n.d.). 2-(2-Aminopyrimidin-4-yl)-4-(2-chloro-4-methoxyphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Aminopyrimidin-4(3H)-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Artico, M., et al. (2007). Synthesis and biological properties of novel 2-aminopyrimidin-4(3H)-ones highly potent against HIV-1 mutant strains. Journal of Medicinal Chemistry, 50(23), 5696–5707. [Link]
-
Atanda, O. E., et al. (2025). Computational Evaluation of Some Schiff-Bases of Phenylisocytosine as Potent Inhibitors of Plasmodium falciparum Transketolase in Anti-Malarial Drug Discovery. International Journal of Biochemistry Research & Review, 34(3), 25-45. [Link]
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- 12. researchgate.net [researchgate.net]
Comparative Guide: Isocytosine vs. Ureidopyrimidinone (UPy) Motifs in Self-Assembly
Executive Summary
In the design of supramolecular polymers and self-assembling drugs, the choice of hydrogen-bonding motif dictates the thermodynamic stability, viscosity, and reversibility of the final material.
This guide compares two structurally related but functionally distinct motifs: Isocytosine (and its simple derivatives) and Ureidopyrimidinone (UPy) . While UPy is chemically derived from an isocytosine core, its functionalization with a urea moiety creates a quadruple hydrogen-bonding array (DDAA) that significantly outperforms the standard isocytosine motifs (typically DDA or DADA) in dimerization efficiency.
The Verdict:
-
Choose UPy for high-strength self-assembly (
M ), formation of high-molecular-weight supramolecular polymers, and robust performance in non-polar solvents. -
Choose Isocytosine for heterocomplementary recognition (e.g., binding to guanosine derivatives), lower viscosity requirements, or systems where dynamic exchange must occur at lower energy thresholds.
Part 1: Mechanistic Foundations
The Structural Divergence
To understand the performance gap, one must analyze the hydrogen bond arrays and Secondary Electrostatic Interactions (SEI).
-
Isocytosine Motifs (The Variable Player):
-
Structure: 2-amino-4-pyrimidone core.
-
Array: Typically forms DDA/AAD (triple bond) or DADA (quadruple bond if 6-amino substituted) arrays.
-
Tautomerism:[1][2] Highly susceptible to tautomeric shifting (keto-amine vs. enol-imine). Without stabilization, the "wrong" tautomer can prevent dimerization, lowering the effective association constant (
).
-
-
Ureidopyrimidinone (UPy) (The Locked Specialist):
-
Structure: Isocytosine core functionalized with a urea group at the 2-position.
-
Array: Forms a self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) array.
-
Tautomerism:[1][2] The urea group forms an intramolecular hydrogen bond with the pyrimidinone oxygen (see diagram below). This "pre-organizes" the molecule into the dimerization-active keto tautomer, effectively penalizing the non-binding forms.
-
Pathway Visualization
The following diagram illustrates the structural hierarchy and the "Locking" mechanism that gives UPy its superiority.
Caption: Transformation of the labile Isocytosine base into the locked, high-affinity UPy motif.
Part 2: Thermodynamic & Kinetic Performance
The critical differentiator is the Secondary Electrostatic Interaction (SEI) theory proposed by Jorgensen.
-
UPy (DDAA): Adjacent proton donors (DD) and acceptors (AA) create diagonal attractions between partial charges. This adds to stability.
-
Isocytosine (DADA): Alternating donors and acceptors create diagonal repulsions. This subtracts from stability.
Comparative Data Table
| Feature | Isocytosine (Simple/DADA) | UPy (DDAA) | Impact on Application |
| H-Bond Array | DDA (Triple) or DADA (Quad) | DDAA (Quadruple) | DDAA is thermodynamically superior due to attractive SEI. |
| UPy allows polymer formation at mM concentrations; Isocytosine requires M concentrations. | |||
| UPy is robust in non-polar media. | |||
| Tautomeric State | Equilibrium (Solvent dependent) | Locked (Intramolecular H-bond) | UPy offers consistent performance; Isocytosine varies with solvent polarity. |
| Viscosity | Low to Medium | High (Shear thinning) | UPy forms "supramolecular polymers" with plastic-like properties. |
| Synthesis | Variable (often multi-step) | One-pot (Isocytosine + Isocyanate) | UPy is highly accessible for material functionalization. |
Solvent Effects
-
Non-polar (Chloroform/Toluene): UPy dominates. The lack of competing H-bond donors allows the
to soar. -
Polar (DMSO/Methanol): Both motifs fail significantly. DMSO competes for H-bonds, reducing
to M . -
Wet Solvents: UPy retains significant binding (
M ) in wet chloroform, whereas simple isocytosine dimers are often disrupted by water molecules bridging the donor/acceptor sites.
Part 3: Experimental Protocol (Self-Validating)
To objectively verify the efficiency of your chosen motif, you must determine the dimerization constant (
The Logic
In a fast-exchange system (where association/dissociation is faster than the NMR time scale), the observed chemical shift (
Workflow Diagram
Caption: Standard workflow for determining association constants via NMR dilution.
Step-by-Step Methodology
-
Preparation: Synthesize your UPy or Isocytosine functionalized molecule. Ensure high purity (>99%), as acidic impurities catalyze proton exchange, broadening NMR signals.
-
Solvent: Use highly dry CDCl
(store over activated 4Å molecular sieves). Even trace water affects . -
Stock Solution: Prepare a stock concentration of ~100 mM.
-
Titration:
-
Tracking: Monitor the downfield shift of the N-H protons (typically 10–14 ppm for UPy).
-
Calculation: Use a non-linear least squares fit (e.g., using Python/Matlab or tools like BindFit) to the equation:
Where is the total concentration.[7]
Part 4: Application Scenarios
When to use UPy:
-
Supramolecular Polymers: If you need to turn a low-viscosity oil into a plastic-like material that melts upon heating, UPy is the industry standard.
-
Self-Healing Materials: The high
ensures that if the material breaks, the broken ends strongly "seek" each other to reconnect. -
Bio-functionalization: Attaching UPy to peptides or drugs to increase their effective size (via clustering) and reduce renal clearance.
When to use Isocytosine (Simple):
-
Heterocomplementarity: If you want your molecule to bind to a different target (e.g., a drug targeting a guanine-rich sequence) rather than self-assemble.
-
Controlled Release: In systems where you want the assembly to fall apart easily upon slight dilution (e.g., entering the bloodstream).
-
Dynamic Libraries: When screening for optimal binders where rapid exchange (low kinetic barrier) is beneficial.
References
-
Sijbesma, R. P., et al. (1997).[8][9] Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding.[8] Science, 278(5343), 1601–1604.[8]
-
Beijer, F. H., et al. (1998). Hydrogen-Bonded Complexes of 2-Ureido-4[1H]-pyrimidinones: Dimerization, Tautomerism, and Association with Monofunctionalized N-Naphthyridines. Journal of the American Chemical Society, 120(27), 6761–6769.
-
Jorgensen, W. L., & Pranata, J. (1990). Importance of Secondary Interactions in Triply Hydrogen Bonded Complexes: Guanine-Cytosine vs 2,6-Diaminopyridine-Uracil. Journal of the American Chemical Society, 112(5), 2008–2010.
-
Thordarson, P. (2011).[9] Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40, 1305-1323.
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Thermal Analysis of Isocytosine & UPy-Based Supramolecular Materials: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous technical comparison of isocytosine-based materials, specifically focusing on their thermal behavior as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While isocytosine (2-aminopurine-4-one) is a structural isomer of the canonical nucleobase cytosine, its primary industrial and pharmaceutical value lies in its ability to form quadruple hydrogen bonds, most notably in Ureidopyrimidinone (UPy) motifs.
This document contrasts the thermal profiles of pure isocytosine against its natural isomer (cytosine) and its supramolecular derivatives (UPy-polymers). It addresses the specific challenges of nucleobase sublimation and provides validated protocols for distinguishing reversible supramolecular transitions from irreversible degradation.
The Chemical Context: Isomerism & Supramolecular Utility[1]
To interpret thermal data correctly, one must understand the underlying molecular architecture. Isocytosine differs from cytosine in the position of the amino and ketone groups, altering its tautomeric equilibrium and hydrogen-bonding donor/acceptor (D/A) array.
-
Cytosine (Natural): Primarily exists in the amino-oxo form; forms triple hydrogen bonds (Watson-Crick pairing).
-
Isocytosine (Synthetic/Isomer): Can tautomerize between amino-oxo and amino-hydroxy forms. Its derivative, UPy, is engineered to present a DDAA (Donor-Donor-Acceptor-Acceptor) array.
Visualizing the Stability Mechanism
The following diagram illustrates why UPy derivatives exhibit unique "thermoplastic elastomer" behavior—they are thermally reversible due to H-bond dissociation, unlike covalent polymers.
Comparative Thermal Profiles
The following data consolidates findings from nucleobase thermodynamics and supramolecular polymer science. A critical distinction is made between the pure small molecule (prone to sublimation) and the functionalized material (stable polymer).
Table 1: Thermal Properties Comparison[2][3]
| Property | Cytosine (Reference) | Isocytosine (Pure) | UPy-Based Polymer (Material) |
| Melting Point ( | ~320–325°C (Decomp.) | ~300–315°C (Decomp.) | N/A (Amorphous or Semicrystalline) |
| Dissociation Temp ( | N/A (Covalent stability) | N/A | 60–90°C (H-bond break) |
| Degradation Onset ( | ~300°C | ~290–300°C | ~200–250°C (Linker dependent) |
| Sublimation Risk | High (Open pan) | High (Open pan) | Low (Polymeric matrix) |
| Glass Transition ( | N/A | N/A | -50°C to +50°C (Tunable) |
| Reversibility | Irreversible (Decomp) | Irreversible (Decomp) | Reversible (Thermoplastic) |
Key Insights for Researchers:
-
The Sublimation Trap: Pure isocytosine, like cytosine, has high vapor pressure near its melting point. Standard DSC in crimped aluminum pans often yields a broad endotherm that is actually sublimation, not melting.
-
The "Virtual" Melt: UPy materials do not "melt" in the traditional sense. They undergo a supramolecular transition where the quadruple hydrogen bonds weaken, allowing the material to flow. This often appears as a broad endothermic shift or a change in rheology rather than a sharp DSC peak.
-
Thermal Stability Window: While the UPy bond is reversible at ~70°C, the chemical backbone (often urethane or urea linkages) is stable up to ~200°C. This defines the "processing window" for these materials.
Advanced Experimental Protocols
To generate reproducible data, you must control for the volatility of the monomer and the reversibility of the polymer.
Workflow Visualization
Protocol A: TGA for Decomposition & Solvent Analysis
Objective: Establish the upper thermal limit (
-
Sample Prep: Dry sample in a vacuum oven at 40°C for >12 hours. Nucleobases are hygroscopic; water acts as a plasticizer and disrupts H-bonds.
-
Atmosphere: Nitrogen or Argon (Flow rate: 50 mL/min). Do not use air, as oxidative degradation occurs earlier than thermal decomposition.
-
Ramp: 10°C/min from 25°C to 600°C.
-
Critical Check: Look for weight loss <150°C.
-
Sharp step: Likely solvent.
-
Gradual slope: Likely sublimation (if pure monomer) or early degradation.
-
Protocol B: DSC for Phase Transitions & Reversibility
Objective: Distinguish between sublimation, melting, and supramolecular dissociation.
-
Pan Selection (Crucial):
-
For Pure Isocytosine: Use Hermetically Sealed Pans (e.g., stainless steel high-pressure pans or laser-sealed aluminum). This suppresses sublimation, forcing the sample to melt. Pinhole pans will result in mass loss and invalid heat flow data.
-
For UPy Polymers: Standard crimped aluminum pans are acceptable, as the polymer matrix suppresses volatility.
-
-
Thermal Cycle (Heat-Cool-Heat):
-
Interpretation:
-
Pure iC: Look for a sharp endotherm >300°C (only visible in sealed pans).
-
UPy Polymer: Look for a
shift or a broad endotherm at 60–80°C. This represents the "unzipping" of the quadruple hydrogen bonds.
-
Critical Analysis of Phase Transitions
When analyzing the data, apply the following "Expert Filters" to avoid common misinterpretations:
The Sublimation Artifact
If your DSC baseline drifts endothermically starting around 200°C and never recovers, you are likely subliming the sample, not melting it.
-
Validation: Weigh the pan before and after the DSC run. If mass loss > 1%, the data is invalid for thermodynamic calculations (Enthalpy of fusion).
H-Bond Dissociation vs. Melting
In UPy materials, you rarely see a sharp "melting" peak. Instead, you observe a Glass Transition (
-
Mechanism: The UPy clusters act as physical crosslinks, restricting chain mobility.
-
Observation: Upon heating past ~70°C, the modulus drops (visible in Rheology/DMA more than DSC), but DSC may show a small endothermic step corresponding to the energy required to break the H-bonds.
Polymorphism in Isocytosine
Isocytosine exhibits polymorphism, meaning it can crystallize in different lattices depending on the solvent used for purification.
-
DSC Trace: You may see two small endotherms (solid-solid transition) before the main melt.
-
Protocol: Run a slow ramp (2°C/min) to resolve these polymorphic transitions, which are often smeared out at 10°C/min.
References
-
NIST Chemistry WebBook. Isocytosine Gas Phase & Condensed Phase Thermochemistry. National Institute of Standards and Technology. [Link]
-
Sijbesma, R. P., et al. (1997). "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding." Science, 278(5343), 1601–1604. [Link]
-
Gosteva, A., et al. (2023). "Supramolecular polymer materials based on ureidopyrimidinone quadruple hydrogen bonding units." Progress in Polymer Science, 142, 101689.[4] [Link][4]
-
Emmerling, F., et al. (2020). "Sublimation thermodynamics of nucleobases derived from fast scanning calorimetry." Physical Chemistry Chemical Physics, 22. [Link]
-
Mettler Toledo. "Separation of Melting and Decomposition using High Heating Rates (Flash DSC)." Thermal Analysis UserCom. [Link]
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- 1. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Handling of Isocytosine: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
Isocytosine, a pyrimidine base and an isomer of cytosine, is a valuable compound in biochemical research, particularly in studies involving nucleic acid structure and function.[1][2] While a crucial tool in the laboratory, understanding and mitigating the potential hazards associated with its handling is paramount to ensuring the safety of all personnel. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) when working with Isocytosine.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is critical. Isocytosine, also known as 2-aminouracil, presents the following primary risks as identified in its Safety Data Sheets (SDS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Respiratory System Irritation: May cause respiratory irritation.[5]
Given these hazards, the consistent recommendation across multiple safety data sheets is to wear protective gloves, clothing, and eye/face protection.[3][5]
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol for handling Isocytosine extends beyond simply wearing PPE. It involves a hierarchy of controls designed to minimize exposure at every stage.
-
Engineering Controls: The first line of defense. Whenever possible, handle Isocytosine in a well-ventilated area.[3] Facilities should be equipped with an eyewash fountain and safety shower in close proximity to the workstation.[5] For procedures that may generate dust, a fume hood should be utilized.
-
Administrative Controls: These are the established procedures and work practices that reduce the risk of exposure. This includes proper training for all personnel handling the substance, clear labeling of containers, and restricting access to authorized individuals. Do not eat, drink, or smoke in areas where Isocytosine is handled or stored.[3][5]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. The specific PPE required will depend on the nature of the work being performed.
Selecting the Appropriate Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling Isocytosine in various laboratory settings.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (powder form) | Safety glasses with side shields or goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[5] | Laboratory coat. | NIOSH-approved N95 dust mask if not handled in a fume hood.[4] |
| Handling solutions of Isocytosine | Safety glasses with side shields or goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[5] | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Cleaning up spills | Goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | NIOSH-approved respirator if the spill generates significant dust. |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: To prevent eye irritation, it is crucial to wear appropriate eye protection. Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transferring large volumes of solutions or cleaning up spills, chemical splash goggles should be worn.[5] A face shield can provide an additional layer of protection for the entire face.
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact. Nitrile gloves are a common and effective choice for handling Isocytosine. It is good practice to inspect gloves for any signs of degradation or puncture before use.[5] Always wash hands thoroughly with soap and water after removing gloves.[3][5]
-
Body Protection: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination.[3] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls may be necessary.
-
Respiratory Protection: In situations where dust may be generated and engineering controls like a fume hood are not available, a NIOSH-approved N95 dust mask is recommended to prevent inhalation of airborne particles.[4]
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Mask/Respirator: If required, put on the mask or respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel them off away from your body, turning them inside out as you go.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Gown/Lab Coat: Unfasten and remove the lab coat, folding the contaminated outside inwards.
-
Mask/Respirator: Remove the mask or respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plans: Spill Management and Waste Disposal
Even with the best precautions, accidents can happen. Having a clear plan for spill management and waste disposal is essential.
Spill Response:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container.[3] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed, labeled container for hazardous waste disposal.[3]
Waste Disposal:
All waste contaminated with Isocytosine, including empty containers, unused material, and contaminated PPE, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[3][7] Do not dispose of Isocytosine down the drain or in the regular trash.
Visualizing the PPE Decision Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with Isocytosine.
Caption: Decision tree for selecting appropriate PPE for Isocytosine.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently work with Isocytosine while minimizing their risk of exposure.
References
- Safety D
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Isocytosine. (n.d.). CymitQuimica.
- Isocytosine (2-Amino-4-hydroxypyrimidine, NSC 49118, CAS Number: 108-53-2). (n.d.). Cayman Chemical.
- Isocytosine. (2026, January 13). ChemicalBook.
- Isocytosine =99 108-53-2. (n.d.). Sigma-Aldrich.
- SDS. (2018, July 6). TCI AMERICA.
- Cytosine. (n.d.). Apollo Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Isocytosine. (n.d.). In Wikipedia.
- Isocytosine | C4H5N3O | CID 66950. (n.d.). PubChem - NIH.
- Isocytosine | CAS#:108-53-2. (2025, August 25). Chemsrc.
- Samson, I. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
- Safety D
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- Isocytosine | CAS 108-53-2. (2026, January 15). Santa Cruz Biotechnology.
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
- What PPE Should Workers Use for Handling Cytotoxic Drugs? (2022, July 14). OHS Insider.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Isocytosine 98.0%(HPLC). (n.d.). PureSynth.
Sources
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